N-methylphenylethanolamine

Catalog No.
S561726
CAS No.
6589-55-5
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylphenylethanolamine

CAS Number

6589-55-5

Product Name

N-methylphenylethanolamine

IUPAC Name

2-(methylamino)-1-phenylethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3

InChI Key

ZCTYHONEGJTYQV-UHFFFAOYSA-N

SMILES

CNCC(C1=CC=CC=C1)O

Synonyms

MPEOA, N-methylphenylethanolamine, N-methylphenylethanolamine hydrochloride, N-methylphenylethanolamine hydrochloride, (+-)-isomer, N-methylphenylethanolamine, (+-)-isomer, N-methylphenylethanolamine, (R)-isomer

Canonical SMILES

CNCC(C1=CC=CC=C1)O

The exact mass of the compound N-methylphenylethanolamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methylphenylethanolamine (CAS: 6589-55-5), also known as Halostachine, is a methylated secondary amino alcohol and a structural analog of other critical phenylethanolamines like epinephrine and synephrine. It serves as a well-defined chiral building block and a direct precursor in multi-step organic synthesis, particularly for pharmaceutical targets. Its core value lies in the specific steric and electronic properties conferred by the N-methyl group, which differentiates its reactivity and biological interactions from its parent compound, phenylethanolamine, and other close analogs, making it a non-interchangeable choice for specific synthetic and research applications.

Substituting N-methylphenylethanolamine with its demethylated analog, phenylethanolamine, is frequently unviable due to critical differences in physical properties and reactivity. The presence of the N-methyl group fundamentally alters the molecule's physical state at room temperature, transforming it from a solid (phenylethanolamine) to a liquid, which significantly impacts material handling, dosing, and process automation. This methylation also modifies the steric environment and basicity of the nitrogen atom, directly influencing its substrate specificity in enzymatic reactions, such as chiral resolutions, and altering its binding affinity and selectivity profile at biological targets like adrenergic receptors. Therefore, selecting the correct methylated or unmethylated form is a primary specification for achieving desired processability, reaction outcomes, and pharmacological profiles.

Superior Handling and Processability Due to Differentiated Physical State

A primary procurement differentiator for N-methylphenylethanolamine over its parent compound, phenylethanolamine, is its physical state at ambient temperatures. N-methylphenylethanolamine is a low-melting solid (m.p. 74-76 °C), often handled as a liquid, whereas phenylethanolamine is a solid with a melting point of 56-57 °C. This difference is critical for process design; liquids or low-melting solids can be dosed volumetrically and are often more suitable for automated continuous flow processes, whereas solids require separate dissolution or heating steps, adding complexity and cost to manufacturing workflows.

Evidence DimensionMelting Point (°C)
Target Compound Data74-76 °C (Often handled as liquid/low melt solid)
Comparator Or BaselinePhenylethanolamine: 56-57 °C (Solid)
Quantified DifferenceLower melting point, enabling liquid-phase handling under different process conditions
ConditionsStandard temperature and pressure.

This physical state difference directly impacts processability, making N-methylphenylethanolamine a better choice for workflows requiring liquid handling or avoiding solid dissolution steps.

Defined Precursor for Multi-Step Pharmaceutical Synthesis of Synephrine

N-methylphenylethanolamine is specified as a key starting material in established, multi-step synthetic routes to produce p-synephrine, an active pharmaceutical ingredient. For example, a patented process describes the formylation of N-methylphenylethanolamine, followed by nitration, reduction of the nitro group, diazotization, and hydrolysis to yield the final p-hydroxylated product. Using this specific precursor ensures compatibility with the defined reaction sequence, whereas attempting to use an alternative starting material would necessitate a complete and costly re-development of the entire synthesis pathway.

Evidence DimensionRole in Synthesis
Target Compound DataSpecified starting material in a patented multi-step synthesis of p-synephrine.
Comparator Or BaselineAlternative synephrine synthesis routes starting from different precursors (e.g., from p-hydroxyacetophenone).
Quantified DifferenceProvides a direct, established pathway versus requiring complete process redesign.
ConditionsMulti-step organic synthesis as described in patent literature.

For manufacturers producing synephrine via this established route, procuring N-methylphenylethanolamine is a non-negotiable requirement for process fidelity and reproducibility.

Altered Adrenergic Receptor Activity Profile Compared to Demethylated Analog

The N-methyl group is a critical determinant of pharmacological activity at adrenergic receptors. Direct comparative studies show that N-methylation of phenylethanolamine significantly alters its functional profile. While specific quantitative comparisons vary by receptor subtype and assay, the principle is well-established: N-methylation generally increases activity at β-adrenergic receptors while potentially decreasing it at α-receptors compared to the primary amine. For instance, N-methylphenylethanolamine (Halostachine) acts as a partial agonist at α1-adrenergic receptors and has demonstrated partial agonism at the β2-adrenergic receptor, being approximately 19% as effective as epinephrine. This distinct profile makes it an essential tool for structure-activity relationship (SAR) studies and a specific reference standard, not a simple substitute for phenylethanolamine.

Evidence DimensionRelative Efficacy (Emax) at β2-Adrenergic Receptor
Target Compound Data19% (relative to epinephrine)
Comparator Or BaselinePhenylethanolamine (activity profile is different, often weaker at β-receptors)
Quantified DifferenceDemonstrates distinct and quantifiable partial agonism, unlike its parent compound.
ConditionsIn vitro functional assay measuring receptor activation.

Pharmacological researchers require this specific compound to dissect the functional role of N-methylation in receptor binding and activation, making substitution with phenylethanolamine scientifically invalid.

Process Chemistry and Automated Synthesis Workflows

Ideal for industrial or pilot-scale synthesis where automated, liquid-dosing systems are employed. Its low melting point and liquid-like handling properties eliminate the need for solid-handling and dissolution steps required for its analog phenylethanolamine, streamlining the manufacturing process.

Starting Material for Synephrine API Manufacturing

Serves as the specified, non-interchangeable starting material for established synthetic routes to produce the pharmaceutical ingredient p-synephrine. Procuring this exact compound is necessary to adhere to validated, patented manufacturing processes.

Pharmacological Probes for SAR Studies

Used as a specific molecular tool in pharmacological research to investigate the impact of N-methylation on adrenergic receptor binding and functional activity. It provides a direct comparator to phenylethanolamine for elucidating structure-activity relationships.

Physical Description

Solid

XLogP3

-0.3

Melting Point

74-76°C

Related CAS

6027-95-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68579-60-2
6589-55-5

Wikipedia

(+/-)-halostachine

Dates

Last modified: 08-15-2023

MMA/MPEOMA/VSA copolymer as a novel blood-compatible material: ex vivo platelet adhesion study

Jin Ho Lee, Se Heang Oh, Won Gon Kim
PMID: 15330050   DOI: 10.1023/b:jmsm.0000011817.47636.59

Abstract

MMA/MPEOMA/VSA copolymers with both pendant polyethylene oxide (PEO) side chains and negatively chargeable side groups were synthesized by random copolymerization of methyl methacrylate (MMA), methoxy PEO monomethacrylate (MPEOMA; PEO mol. wt, 1000), and vinyl sulfonic acid sodium salt (VSA) monomers with different monomer composition to evaluate their blood compatibility. MMA/MPEOMA copolymer (with PEO side chains) and MMA/VSA copolymer (with negatively chargeable side groups) were also synthesized for the comparison purpose. The synthesized copolymers were coated onto polyurethane (PU) tubes (inner diameter, 4.6 mm) by a spin coating. The platelet adhesion of the MMA/MPEOMA/VSA copolymer-coated tube surfaces was compared with that of tube surface coated with MMA/MPEOMA or MMA/VSA copolymer with similar MPEOMA or VSA composition, using an ex vivo canine arterio-artery shunt method. The platelet adhesion was evaluated by radioactivity counting of technetium (99mTc)-labeled platelets adhered on the surfaces after 30 and 120 min of blood circulation. The MMA/MPEOMA/VSA copolymer (monomer molar ratio 9/0.5/0.5 or 8/1/1) was better in preventing platelet adhesion on the surface than the MMA/MPEOMA or MMA/VSA copolymer with similar MPEOMA or VSA composition, probably owing to the combined effects of highly mobile, hydrophilic PEO side chains and negatively charged VSA side groups.


Physiologic effects and plasma kinetics of phenylethanolamine and its N-methyl homolog in the dog

H E Shannon, E J Cone, D Yousefnejad
PMID: 7229979   DOI:

Abstract

Single i.v. doses of the endogenous trace amine phenylethanolamine (PEOH) and its N-methyl homolog (NMPEOH) were administered to separate groups of five dogs. The dose- and time-related effects of these compounds were measured on pupillary diameter, heart rate and body temperature. Blood samples were obtained concurrently with the physiologic measures and plasma levels of PEOH and NMPEOH were determined by gas chromatography. Both compounds dilated pupils, decreased heart rate and tended to lower body temperature. NMPEOH was approximately 1.25 times more potent than PEOH in dilating pupils. The plasma pharmacokinetics of both PEOH and NMPEOH could be described by a biexponential function with half-lives for the elimination phase of approximately 30 to 60 min. Plasma levels correlated significantly with increases in pupil diameter for both drugs, but only plasma levels of NMPEOH correlated significantly with changes in heart rate or body temperature. The present findings demonstrate that the endogenous trace amine PEOH and its N-methyl homolog NMPEOH, which may be produced endogenously by the enzymatic action of phenylethanolamine-N-methyl-transferase, produce prominent physiologic effects when administered i.v. in the dog, thus suggesting they may have physiologic roles in mammalian nervous system function.


Phe310 in transmembrane VI of the alpha1B-adrenergic receptor is a key switch residue involved in activation and catecholamine ring aromatic bonding

S Chen, M Xu, F Lin, D Lee, P Riek, R M Graham
PMID: 10347189   DOI: 10.1074/jbc.274.23.16320

Abstract

Pharmacophore mapping of adrenergic receptors indicates that the phenyl ring of catecholamine agonists is involved in receptor binding and activation. Here we evaluated Phe310, Phe311, and Phe303 in transmembrane VI (TMVI), as well as Tyr348 in TMVII of the alpha1B-adrenergic receptor (alpha1B-AR), which have been implicated in a catechol-ring interaction. Neither catecholamine docking studies nor mutagenesis studies of Phe311, Phe303, or Tyr348 supported a role for these residues in catechol-ring binding. By contrast, docking studies indicated that the Phe310 side chain is well positioned to interact with the catechol-ring, and substituted cysteine accessibility method studies revealed that the side chain of the 310, but not 311 residue, is both solvent accessible and directed into the agonist-binding pocket. Also, saturation mutagenesis of both Phe310 and Phe311 revealed for the former, but not for the latter, a direct relationship between side chain volume and agonist affinity, and that aromaticity is essential for wild-type agonist binding, and for both wild-type agonist potency and efficacy. Moreover, studies of Phe310 mutants combined with a previously described constitutively active alpha1B-AR mutant, A293E, indicated that although not required for spontaneous receptor isomerization from the basal state, R, to a partially activated conformation R', interaction of Phe310 with catecholamine agonists is essential for isomerization from R' to the fully activated state, R.


Characterization of N-methylphenylethylamine and N-methylphenylethanolamine as substrates for type A and type B monoamine oxidase

O Suzuki, M Oya, Y Katsumata
PMID: 6775642   DOI: 10.1016/0006-2952(80)90083-0

Abstract




The vasoactive potential of halostachine, an alkaloid of tall fescue (Festuca arundinaceae, Schreb) in cattle

C B Davis, B J Camp
PMID: 6659306   DOI:

Abstract




A new method for in vivo measurement of brain monoamine oxidase activity

O Inoue, T Tominaga, T Yamasaki, H Kinemuchi
PMID: 6435178   DOI: 10.1016/s0278-5846(84)80026-3

Abstract

The radiotracers, C-14-N-methylphenylethylamine (MPEA) and N-methylphenylethanolamine (MPEOA) both rapidly entered mouse brain after their intravenous injection and were metabolized by brain monoamine oxidase (MAO) to C-14-methylamine and corresponding aldehydes. The labelled metabolite was trapped in the brain. Measurement of radioactivity showed that the amount of the metabolite produced in the brain from C-14-MPEA was proportional to the MAO activity remaining after combined treatment with a specific MAO-A inhibitor, clorgyline and a MAO-B inhibitor, 1-deprenyl, but not by treatment with either inhibitor alone. The rate of production of the labelled metabolite produced from C-14-MPEOA was highly sensitive to the extent of inhibition of MAO-B activity (with phenylethylamine as substrate) by pretreatment with 1-deprenyl, but was relatively insensitive to inhibitor clorgyline. This selectivity suggests that MPEOA is a specific substrate of MAO-B in mouse brain in vivo. The above results indicate that C-14-labelled N-methylphenylethylamine and N-methylphenylethanolamine derivatives can be used for measurement of brain MAO activity and that C-14-MPEOA is a specific substrate for mouse brain MAO-B. The value and possible applications of this method for measurement of MAO-B in brain under different physiological conditions are discussed.


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